(3R)-3-amino-3-(2-furyl)propan-1-ol
Description
(3R)-3-Amino-3-(2-furyl)propan-1-ol is a chiral amino alcohol featuring a furan ring substituted at the 2-position.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1 |
InChI Key |
UCEDMXFZQPQWEQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=COC(=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a common and effective method for synthesizing (3R)-3-amino-3-(2-furyl)propan-1-ol. This involves the reaction of a furan-containing aldehyde or ketone with an amine source, followed by reduction.
- Starting Materials: Furfural or 3-(2-furyl)propanal derivatives
- Amination: Reaction with ammonia or primary amines under reductive conditions
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN), hydrogenation catalysts, or other mild hydride donors
- Reaction Conditions: Controlled temperature (often room temperature to mild heating), appropriate solvents such as methanol or ethanol, and sometimes catalytic acids or bases
This method allows for the introduction of the amino group at the chiral center adjacent to the furan ring, with the hydroxyl group typically formed via reduction of the carbonyl group.
Diastereoselective Reduction of β-Amino Ketones
A highly stereoselective route involves the reduction of β-amino ketones to yield the corresponding amino alcohols with defined stereochemistry.
- Key Reaction: Diastereoselective reduction of β-amino ketones using bulky hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3)
- Conditions: Low temperature (e.g., -78 °C) to enhance selectivity
- Outcome: Excellent diastereoselectivity favoring the 1,2-anti amino alcohol configuration, with yields up to 98% and enantiomeric excess of 96%
- Purification: Typically involves chiral HPLC analysis to confirm optical purity
This method is advantageous for preparing enantiomerically enriched (3R)-3-amino-3-(2-furyl)propan-1-ol, especially when starting from suitable β-amino ketone precursors.
Chemoenzymatic Synthesis via Lipase-Mediated Kinetic Resolution
Lipase enzymes have been employed to achieve enantioselective synthesis of amino alcohols structurally related to (3R)-3-amino-3-(2-furyl)propan-1-ol.
- Process: Kinetic resolution of racemic amino alcohol esters or acetates using lipases such as those from Burkholderia cepacia or Candida rugosa
- Reaction Conditions: Organic solvents like diisopropyl ether (DIPE), controlled temperature (~40–50 °C), and buffered aqueous conditions
- Results: High enantiomeric excess (>98% ee) and good yields (40–50%)
- Advantages: Mild reaction conditions, environmentally friendly, and scalable
Though this method has been demonstrated for related compounds, it provides a promising route for the preparation of enantiopure (3R)-3-amino-3-(2-furyl)propan-1-ol.
Multi-Step Synthesis from Furfural Derivatives
Research involving the condensation of furan-2-carbaldehydes (furfural) with malonic acid derivatives followed by subsequent transformations has been reported.
- Initial Step: Knoevenagel condensation of furfural with malonic acid to form 3-(furan-2-yl)propenoic acids
- Further Steps: Esterification, reduction, and amination to introduce the amino and hydroxyl functionalities
- Catalysts: Strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl3) to activate intermediates
- Characterization: NMR and DFT calculations to study intermediates and reaction pathways
While this route is more complex, it allows for structural diversification and access to related analogs.
Comparative Data Table of Preparation Methods
Additional Notes on Reaction Optimization
- Temperature Control: Critical in diastereoselective reductions and enzymatic resolutions to maximize selectivity and yield.
- Solvent Choice: Polar solvents such as methanol or ethanol are common for reductive amination; ethers like DIPE favor enzymatic reactions.
- Catalyst Loading: Optimization of acid or enzyme concentration impacts reaction rate and product purity.
- Purification: Chromatographic techniques and recrystallization are often employed to isolate pure enantiomers.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-furyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
(3R)-3-amino-3-(2-furyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-furyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Electronic Effects
- Meta- (3-bromo) and para- (4-bromo) positions alter electronic distribution and steric interactions . Fluorophenyl Analog: Fluorine’s electronegativity may improve metabolic stability and binding affinity in drug-receptor interactions . Furyl Derivatives: The 2-furyl group introduces a heteroaromatic ring with oxygen, enhancing solubility compared to purely aromatic analogs. The furan’s π-electron system may facilitate interactions with biological targets .
- Stereochemical Considerations: Chiral analogs like (3R)-3-amino-3-(3-bromophenyl)propan-1-ol highlight the role of enantiopurity in pharmacological activity.
Physicochemical Properties
- Molecular Weight and Density :
Brominated derivatives (e.g., 230.11 g/mol for 3-bromophenyl) are heavier than fluorophenyl (~181.20 g/mol) or furyl-based compounds. Higher density (~1.466) in brominated analogs correlates with increased halogen mass . - Boiling Points : Predicted boiling points for brominated analogs exceed 300°C, reflecting strong intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
(3R)-3-amino-3-(2-furyl)propan-1-ol is a chiral amino alcohol compound notable for its unique structural features, including a furan ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (3R)-3-amino-3-(2-furyl)propan-1-ol is , with a molecular weight of approximately 155.18 g/mol. The compound's stereochemistry, indicated by the (3R) designation, plays a significant role in its biological interactions and pharmacological properties.
Key Structural Features:
- Furan Ring: Contributes to the compound's reactivity and interaction with biological targets.
- Amino Group: Essential for modulating enzyme activity and receptor interactions.
- Hydroxyl Group: May influence solubility and bioavailability.
Biological Activities
Research indicates that (3R)-3-amino-3-(2-furyl)propan-1-ol exhibits various biological activities, which can be categorized as follows:
1. Enzyme Interaction
Studies have shown that this compound can interact with several enzymes, potentially acting as a competitive inhibitor or modulating enzyme activity through allosteric effects. Such interactions are critical for understanding its therapeutic applications.
2. Neuroprotective Effects
Preliminary investigations suggest that (3R)-3-amino-3-(2-furyl)propan-1-ol may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to mitigate oxidative stress and promote neuronal survival has been highlighted in various studies.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against certain bacterial strains, suggesting potential applications in combating infections. Its structural similarity to other known antimicrobial agents enhances its relevance in this area.
Case Studies
Several studies have explored the biological effects of (3R)-3-amino-3-(2-furyl)propan-1-ol:
Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective effects of (3R)-3-amino-3-(2-furyl)propan-1-ol on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and increased the expression of neuroprotective proteins, suggesting its potential utility in neurodegenerative disease therapies.
Study 2: Antimicrobial Efficacy
In another study, (3R)-3-amino-3-(2-furyl)propan-1-ol was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory activity with MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of (3R)-3-amino-3-(2-furyl)propan-1-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-amino-1-butanol | Straight-chain amino alcohol | Neuroprotective effects |
| 4-Aminobutanol | Similar chain length | Antidepressant properties |
| 5-Hydroxymethylfurfural | Furan derivative | Antioxidant properties |
| 2-Methylfuran | Methyl-substituted furan | Flavoring agent |
The unique combination of a furan ring with an amino group in (3R)-3-amino-3-(2-furyl)propan-1-ol may confer distinct biological activities not observed in other similar compounds.
Q & A
Q. What are the optimal synthetic routes for (3R)-3-amino-3-(2-furyl)propan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective methods such as chiral pool synthesis or asymmetric catalysis. For example, chiral epoxide intermediates (e.g., derived from furan derivatives) can undergo nucleophilic ring-opening with ammonia or protected amines to introduce the amino group while preserving the (3R) configuration . Key steps:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
- Purification via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to confirm enantiomeric excess (≥98%) .
- Monitoring reaction progress with or NMR to detect byproducts from competing stereochemical pathways .
Q. How can researchers characterize the structural and electronic properties of (3R)-3-amino-3-(2-furyl)propan-1-ol?
- Methodological Answer : Combine spectroscopic and computational techniques:
- X-ray crystallography to resolve the 3D configuration of the furyl and amino groups .
- DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the amino group and furan ring, predicting reactivity in nucleophilic or hydrogen-bonding interactions .
- IR spectroscopy to identify hydrogen-bonding patterns (e.g., N–H stretching at ~3300 cm) .
Advanced Research Questions
Q. How do substituents on the furan ring (e.g., bromo, fluoro, methyl) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and biological testing:
- Synthetic modifications : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at the 5-position of furan) .
- Biological assays : Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets). For example, 3-bromo derivatives show enhanced binding affinity due to halogen bonding with catalytic residues .
- Data contradiction resolution : If a substituent unexpectedly reduces activity (e.g., 2-fluoro vs. 3-fluoro), analyze steric clashes via molecular docking (AutoDock Vina) or MD simulations .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles:
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO vs. ethanol) .
- Impurity profiling : Use LC-MS to detect trace stereoisomers (e.g., (3S)-enantiomer) or oxidized byproducts (e.g., ketone derivatives) that may confound bioactivity .
- Meta-analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify consensus targets .
Q. How can researchers leverage (3R)-3-amino-3-(2-furyl)propan-1-ol as a chiral building block in drug discovery?
- Methodological Answer : Focus on its role in asymmetric synthesis:
- Peptidomimetics : Incorporate into β-amino alcohol scaffolds to mimic peptide backbones, enhancing metabolic stability .
- Catalytic applications : Use as a ligand in transition-metal catalysis (e.g., Ru or Pd complexes) for enantioselective C–C bond formation .
- Case study : Coupling with 3-bromophenyl groups via Suzuki-Miyaura cross-coupling yields analogs with improved blood-brain barrier penetration .
Key Methodological Recommendations
- Stereochemical Integrity : Always validate enantiomeric purity using polarimetry or chiral chromatography .
- Data Triangulation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Computational Pre-screening : Use molecular docking to prioritize synthetic targets, reducing experimental workload .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
